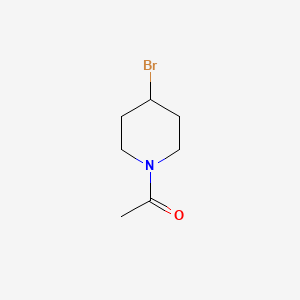

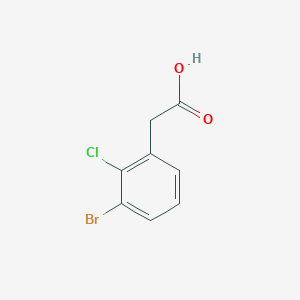

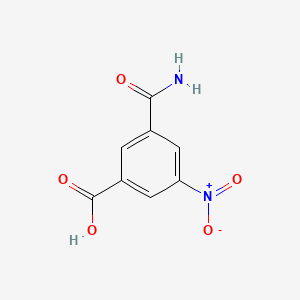

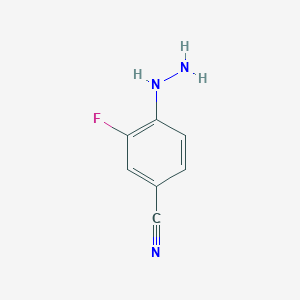

3-溴-2-氯苯乙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of halogenated aromatic compounds is a topic of interest in several papers. For instance, a gold-catalyzed synthesis of 1-bromo/chloro-2-carboxy-1,3-dienes is developed using propargylic carboxylates containing halogenated alkynes as substrates, which demonstrates the utility of halogens in regioselective synthesis . Another paper describes the synthesis of α-bromophenylacetic acid derivatives from reactions with bromine in various solvents, indicating that bromination is a common strategy for introducing bromine into aromatic compounds . These methods could potentially be adapted for the synthesis of 3-bromo-2-chlorophenylacetic acid.

Molecular Structure Analysis

The molecular structure of halogenated aromatic compounds can significantly influence their reactivity and physical properties. For example, the molecular structure of 2-(3-bromo-4-methoxyphenyl)acetic acid is analyzed, showing that the bromine atom is electron-withdrawing, which could affect the acidity of the acetic acid group and the overall reactivity of the molecule . This information can be extrapolated to understand the electronic effects of bromine and chlorine in 3-bromo-2-chlorophenylacetic acid.

Chemical Reactions Analysis

Halogenated aromatic compounds participate in various chemical reactions. The diene products from the gold-catalyzed synthesis mentioned earlier can undergo Diels-Alder and cross-coupling reactions, which are important transformations in organic synthesis . Similarly, 3-bromo-2-chlorophenylacetic acid could potentially engage in such reactions, given the presence of reactive halogen substituents that can be leveraged in further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated aromatic compounds are influenced by their molecular structures. For instance, the presence of halogen atoms can affect the boiling point, melting point, and solubility of these compounds . The electron-withdrawing nature of bromine and chlorine could also impact the acidity of the acetic acid moiety in 3-bromo-2-chlorophenylacetic acid. Additionally, the steric and electronic effects of the substituents can influence the compound's reactivity in chemical reactions .

科学研究应用

化学合成和反应

卤代苯乙酸,包括类似于3-溴-2-氯苯乙酸的衍生物,已被研究其反应性和在化学合成中的作用。例如,卤代苯乙酸被用作合成更复杂分子的中间体。对卤代苯乙酸的反应性、酸度和振动光谱的研究突显了卤代对这些化合物的化学性质的影响,这对于设计制药和有机材料的合成途径至关重要(Srivastava et al., 2015)。

配位化学和手性分辨

涉及α-卤代羧酸的配位化学展示了它们在手性分辨过程中的实用性。例如,使用手性酸分离外消旋的α-溴-2-氯苯乙酸展示了卤代苯乙酸在对映体分离中的潜力,这对制药行业生产对映体纯化合物至关重要(Xu et al., 2005)。

环境化学和毒理学

对与3-溴-2-氯苯乙酸结构相关的卤代乙酸的研究侧重于它们作为水污染物的存在以及其毒理学特性。研究表明监测和了解这类化合物在水源中的环境影响和健康影响的重要性(Xue et al., 2016)。

安全和危害

The safety information for 3-Bromo-2-chlorophenylacetic acid indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

属性

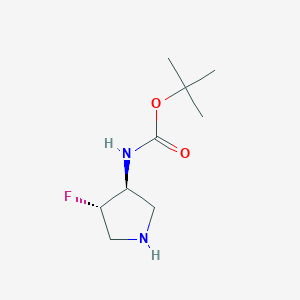

IUPAC Name |

2-(3-bromo-2-chlorophenyl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClO2/c9-6-3-1-2-5(8(6)10)4-7(11)12/h1-3H,4H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEIASDIYIMXQEK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)Cl)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.49 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-2-chlorophenylacetic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

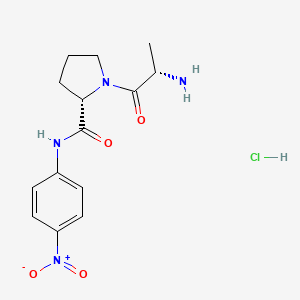

![(3aR,4R,5R,6aS)-2-Oxo-4-((E)-3-oxo-5-phenylpent-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B1291859.png)

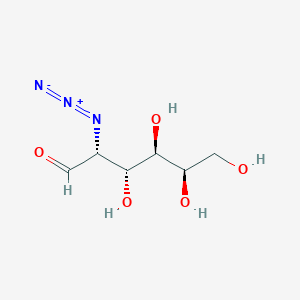

![N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]acetamide](/img/structure/B1291870.png)